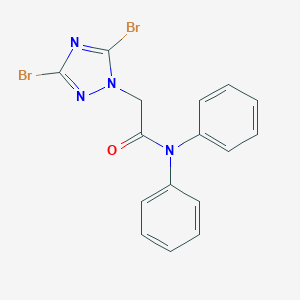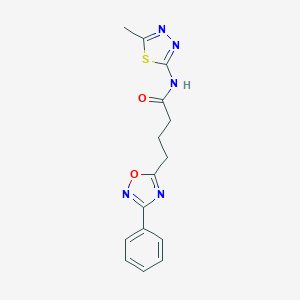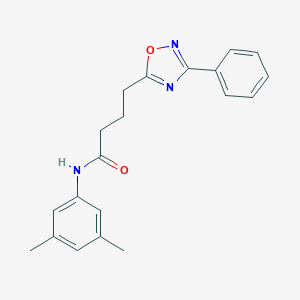![molecular formula C21H23N3O5S B277575 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a synthetic compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound has been found to possess a variety of biological activities that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of sodium hydride to form 2-(2-acetylphenylthio)aniline. This intermediate is then reacted with piperazine and 4-methoxybenzaldehyde in the presence of acetic anhydride to form the final product.
Applications De Recherche Scientifique
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to possess antimicrobial, antifungal, and anticancer properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C21H23N3O5S |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C21H23N3O5S/c1-29-17-8-6-16(7-9-17)22-12-14-23(15-13-22)20(25)10-11-24-21(26)18-4-2-3-5-19(18)30(24,27)28/h2-9H,10-15H2,1H3 |
Clé InChI |
GODTXCTXFJQLCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)







![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)

![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)